REACTION_SMILES
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[CH3:1][O:2][CH2:3][CH2:4][CH2:5][OH:6].[Cl:9][c:10]1[n:11][c:12]([NH2:16])[cH:13][cH:14][cH:15]1.[H-:7].[Na+:8].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][c:10]1[n:11][c:12]([NH2:16])[cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COCCCOc1cccc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |